REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[C:13](I)=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=1.[CH:15]([B-](F)(F)F)=[CH2:16].[K+].CCOC(C)=O>CCO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[OH:1][CH2:2][CH2:3][C:4]1[C:13]([CH:15]=[CH2:16])=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=1 |f:1.2,5.6.7.8|
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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OCCC1=CC2=C(C(OC2)=O)C=C1I
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Name
|
|
Quantity
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3.3 g
|
Type
|
reactant
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
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Name
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TEA
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Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
|
Quantity
|
150 mL
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Type
|
reactant
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Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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To a 500 ml flask containing a stir bar
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Type
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CUSTOM
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Details
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reaction
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Type
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TEMPERATURE
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Details
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The flask was cooled to room temperature
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Type
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ADDITION
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Details
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poured into a separatory funnel
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Type
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WASH
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Details
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washed with brine (2×100 mL)
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Type
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CUSTOM
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Details
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The organic layer was then separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness
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Type
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DISSOLUTION
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Details
|
The resulting organic residue was dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
absorbed into silica gel
|
Type
|
CUSTOM
|
Details
|
purified by MPLC (hexanes/EtOAc; 1/1 eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=CC2=C(C(OC2)=O)C=C1C=C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |